molecular formula C24H22F2N2O2 B14119144 FP3Fbz

FP3Fbz

Cat. No.: B14119144
M. Wt: 408.4 g/mol
InChI Key: WHHMECUDUQRPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2444296 is a highly selective, short-acting kappa opioid receptor antagonist. It is known for its high affinity and oral bioavailability. This compound has been studied for its potential therapeutic effects, particularly in reducing anxiety-like behaviors and alcohol consumption in dependent subjects .

Preparation Methods

The synthesis of LY2444296 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorophenyl and pyrrolidinyl intermediates .

Chemical Reactions Analysis

LY2444296 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: LY2444296 can undergo substitution reactions, particularly involving the fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

LY2444296 exerts its effects by selectively binding to and antagonizing kappa opioid receptors. This interaction inhibits the receptor’s activity, leading to a reduction in anxiety-like behaviors and alcohol consumption. The molecular targets involved include the kappa opioid receptors, and the pathways affected are related to the dynorphin/kappa opioid receptor system .

Comparison with Similar Compounds

LY2444296 is unique due to its high selectivity and short-acting nature. Similar compounds include:

LY2444296 stands out due to its specific binding affinity and short duration of action, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C24H22F2N2O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide

InChI

InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29)

InChI Key

WHHMECUDUQRPJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F

Origin of Product

United States

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